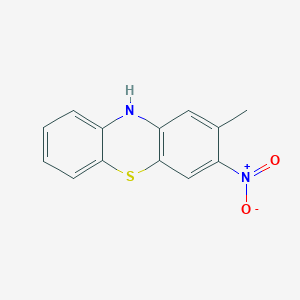![molecular formula C17H28N2O4 B14211214 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline CAS No. 620115-15-3](/img/structure/B14211214.png)
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline is a complex organic compound characterized by the presence of a tetraoxa-azacyclopentadecane ring attached to a benzene ring via a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline typically involves the reaction of 4-formylbenzoic acid with 1,4,7,10-tetraoxa-13-azacyclopentadecane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product, 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]benzaldehyde, is then reduced to the corresponding aniline derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and continuous flow systems, can be applied to scale up the laboratory synthesis to an industrial level.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions typically require acidic conditions and the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]benzaldehyde: An intermediate in the synthesis of the aniline derivative.
1,4,7,10-Tetraoxa-13-azacyclopentadecane: The parent compound, which serves as a building block for the synthesis of various derivatives.
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]-9,10-dihydroacridin-9-one:
Uniqueness
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline is unique due to the presence of both the tetraoxa-azacyclopentadecane ring and the aniline group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
620115-15-3 |
|---|---|
Formule moléculaire |
C17H28N2O4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)aniline |
InChI |
InChI=1S/C17H28N2O4/c18-17-3-1-16(2-4-17)15-19-5-7-20-9-11-22-13-14-23-12-10-21-8-6-19/h1-4H,5-15,18H2 |
Clé InChI |
JNWVSGZOLFRQAS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCN1CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14211147.png)

![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
![6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14211160.png)
![N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide](/img/structure/B14211168.png)
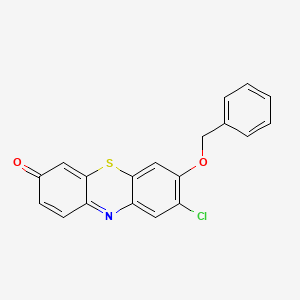
![Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate](/img/structure/B14211189.png)
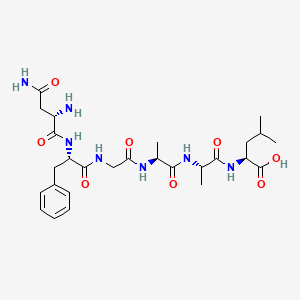
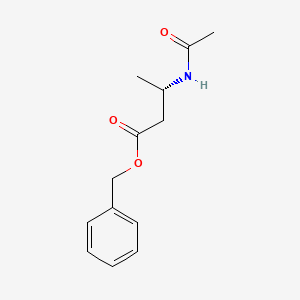
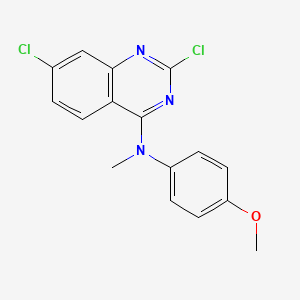
![2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane](/img/structure/B14211208.png)

